

Spectroscopic Characterization of 5-Bromo-2-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-phenylpyridine**

Cat. No.: **B1272043**

[Get Quote](#)

This guide provides a comprehensive overview of the key spectroscopic data for **5-Bromo-2-phenylpyridine** ($C_{11}H_8BrN$), a heterocyclic aromatic compound relevant in coordination chemistry and as a building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

5-Bromo-2-phenylpyridine consists of a pyridine ring substituted with a phenyl group at the 2-position and a bromine atom at the 5-position.

- IUPAC Name: **5-bromo-2-phenylpyridine**[\[1\]](#)
- CAS Number: 27012-25-5[\[1\]](#)[\[2\]](#)
- Molecular Formula: $C_{11}H_8BrN$ [\[3\]](#)
- Molecular Weight: 234.09 g/mol [\[1\]](#)
- Monoisotopic Mass: 232.98401 Da[\[1\]](#)

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for **5-Bromo-2-phenylpyridine** and its close analogs. This data is crucial for structural elucidation and purity

assessment.

Precise NMR data for **5-Bromo-2-phenylpyridine** is not readily available in the cited literature. However, the data for the structurally similar compounds 2-phenylpyridine and 2-(4-bromophenyl)pyridine provide a reliable reference for predicting the chemical shifts and coupling patterns. The spectra are typically recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Data for 2-Phenylpyridine Analogs in CDCl_3

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant (J, Hz)
2-Phenylpyridine[4]	Py-H6	8.83 – 8.60	m
	Ph-H2', H6'	8.11 – 7.91	m
	Py-H3, Py-H4	7.84 – 7.65	m
	Ph-H3', H5'	7.55 – 7.48	m
	Ph-H4'	7.47 – 7.40	m
	Py-H5	7.37 – 7.15	m
2-(4-Bromophenyl)pyridine[4]	Py-H6	8.71 – 8.63	m
	Ph-H2', H6'	7.90 – 7.83	m
	Py-H3, Py-H4	7.77 – 7.65	m
	Ph-H3', H5'	7.62 – 7.55	m

|| Py-H5 | 7.26 – 7.21 | m |

Table 2: ^{13}C NMR Data for 2-Phenylpyridine Analogs in CDCl_3

Compound	Chemical Shift (δ , ppm)
2-Phenylpyridine[4]	157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6

| 2-(4-Bromophenyl)pyridine[4] | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 |

For **5-Bromo-2-phenylpyridine**, one would expect the signals for the pyridine ring protons and carbons to be significantly affected by the bromine substituent, particularly the protons at positions 4 and 6, which would likely appear as doublets.

The IR spectrum of **5-Bromo-2-phenylpyridine** will exhibit characteristic absorption bands corresponding to its aromatic and heterocyclic structure. The data presented here is based on typical absorption regions for the functional groups present.

Table 3: Characteristic IR Absorption Bands for **5-Bromo-2-phenylpyridine**

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Intensity
3100–3000	C-H Stretch	Aromatic (Pyridine & Phenyl)	Medium-Strong[5]
1600–1585	C=C Stretch	Aromatic Ring	Medium[5]
1500–1400	C=C Stretch	Aromatic Ring	Medium[5]
~1010	Ring Breathing	Pyridine Ring	Medium
900–675	C-H Out-of-plane Bend	Aromatic	Strong[5]

| Below 700 | C-Br Stretch | Aryl Halide | Medium-Strong[6] |

The C-H stretching vibrations for aromatic compounds are typically observed in the 3100-3000 cm^{-1} region. The C-Br stretching mode for a similar compound, 5-bromo-2-nitropyridine, was observed at 509 cm^{-1} .

Mass spectrometry of **5-Bromo-2-phenylpyridine** is characterized by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a distinctive isotopic pattern for the molecular ion.

Table 4: Mass Spectrometry Data for **5-Bromo-2-phenylpyridine**

Parameter	Value	Note
Molecular Formula	C₁₁H₈BrN	-
Molecular Weight	234.09 g/mol	For chemical calculations
[M] ⁺ (for ⁷⁹ Br)	~233	Expected molecular ion peak
[M+2] ⁺ (for ⁸¹ Br)	~235	Isotopic peak, approx. same intensity as [M] ⁺

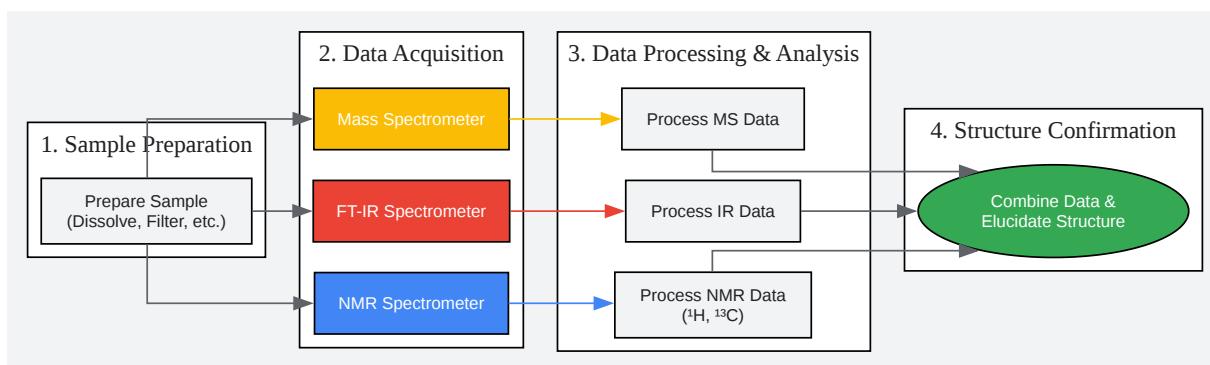
| Exact Mass ([M]⁺) | 232.98401 Da | For high-resolution mass spectrometry (HRMS)[1] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

- Sample Preparation: Accurately weigh 5-25 mg of the solid **5-Bromo-2-phenylpyridine** sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solution must be homogeneous.
- Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

- The magnetic field is then shimmed (homogenized) to maximize resolution and obtain sharp peaks.
- For ^1H NMR, a standard pulse-acquire sequence is used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to singlets for each unique carbon.
- Acquisition parameters such as the number of scans, spectral width, and relaxation delay are set to ensure a good signal-to-noise ratio.


- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount (a few milligrams) of **5-Bromo-2-phenylpyridine** in a volatile solvent like methylene chloride or acetone.
 - Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).
 - Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.^[7]
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer to subtract atmospheric (CO_2 , H_2O) absorptions.
 - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is Fourier-transformed to generate the final infrared spectrum.
- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule,

forming a positively charged radical cation, known as the molecular ion ($M^{+\bullet}$).

- **Mass Analysis:** The newly formed ions are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion fragment versus its m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **5-Bromo-2-phenylpyridine**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-phenylpyridine | C11H8BrN | CID 2762862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-phenylpyridine | 27012-25-5 [sigmaaldrich.com]
- 3. 5-Bromo-2-phenylpyridine | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-2-phenylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272043#spectroscopic-data-for-5-bromo-2-phenylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com